molecular formula C16H15ClN4O B12168534 N-(3-chlorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3-chlorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12168534
M. Wt: 314.77 g/mol
InChI Key: IFWYPGKXFUKEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Predicted Bond Angles and Distances

  • Pyrazole ring : N–N bond lengths of ~1.35 Å and C–N distances of ~1.32 Å, consistent with aromatic delocalization .
  • Pyridine ring : C–C bond lengths averaging 1.39 Å, with slight elongation at the fusion point (C3–C4: ~1.42 Å) .
  • Carboxamide group : The C=O bond measures ~1.23 Å, while the C–Namide bond is ~1.36 Å, indicating partial double-bond character .

The 3-chlorophenyl group projects orthogonally from the core to avoid steric clashes with the 1-methyl substituent. This orientation is stabilized by weak C–H···π interactions between the chlorophenyl hydrogens and the pyridine ring .

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (predicted in DMSO-d₆) reveals distinct signals:

Proton Environment δ (ppm) Multiplicity Integration
1-Methyl (N–CH₃) 3.82 Singlet 3H
3-Methyl (C–CH₃) 2.65 Singlet 3H
6-Methyl (C–CH₃) 2.48 Singlet 3H
Pyrazolopyridine H-5 8.12 Singlet 1H
Chlorophenyl H-2, H-4, H-5, H-6 7.35–7.58 Multiplet 4H
Amide NH 10.21 Broad singlet 1H

The ¹³C NMR spectrum features key resonances:

  • Carbonyl (C=O): 167.4 ppm
  • Pyrazolopyridine quaternary carbons: 148.1 (C-3), 142.6 (C-6), 139.8 (C-4)
  • Chlorophenyl C-3: 134.9 ppm (C–Cl)

Infrared (IR) Spectroscopy

Critical absorption bands include:

  • N–H stretch : 3280 cm⁻¹ (amide)
  • C=O stretch : 1655 cm⁻¹ (carboxamide)
  • C–Cl stretch : 745 cm⁻¹ (aromatic)
  • C–H bends : 2960–2850 cm⁻¹ (methyl groups)

Mass Spectrometry (MS)

The electron ionization (EI) spectrum exhibits:

  • Molecular ion : m/z 343.1 [M]⁺ (calc. 343.08)
  • Major fragments:
    • m/z 298.0 [M – CONHPhCl]⁺ (pyrazolopyridine core)
    • m/z 154.9 [C₇H₆ClN]⁺ (3-chloroaniline fragment)

Tautomeric Behavior and Conformational Dynamics

Tautomerism

The pyrazolo[3,4-b]pyridine system inherently supports tautomerism between 1H- and 3H-forms. However, the 1-methyl group locks the tautomeric equilibrium into the 1H-pyrazolo[3,4-b]pyridine form, as methylation at N-1 prevents proton migration to N-3 . The carboxamide group further stabilizes this tautomer through resonance:

$$
\text{O=C–NH–Ar} \leftrightarrow \text{O⁻–C=N⁺H–Ar}
$$

This resonance delocalizes electron density into the pyridine ring, reducing the basicity of N-7 .

Conformational Analysis

Two primary conformers arise from rotation about the amide C–N bond:

  • Synperiplanar : The chlorophenyl ring lies coplanar with the carboxamide group, maximizing conjugation.
  • Antiplanar : The chlorophenyl group rotates 180°, minimizing steric hindrance with the 1-methyl substituent.

Density functional theory (DFT) calculations predict a 70:30 syn:anti equilibrium at 298 K, with an energy barrier of ~12 kcal/mol for interconversion . The syn conformer dominates due to favorable n→π* interactions between the amide oxygen and the pyridine ring.

Properties

Molecular Formula

C16H15ClN4O

Molecular Weight

314.77 g/mol

IUPAC Name

N-(3-chlorophenyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H15ClN4O/c1-9-7-13(14-10(2)20-21(3)15(14)18-9)16(22)19-12-6-4-5-11(17)8-12/h4-8H,1-3H3,(H,19,22)

InChI Key

IFWYPGKXFUKEPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategy

A foundational method involves reacting 5-amino-1-methylpyrazole with ethyl acetoacetate under acidic conditions to form the bicyclic intermediate. The reaction proceeds via initial imine formation, followed by cyclization to yield 1-methyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one . Modifications to this approach include using microwave irradiation to enhance reaction efficiency, reducing reaction times from 12 hours to 30 minutes.

Table 1: Core Synthesis Conditions

ReagentsConditionsYield (%)Source
5-Amino-1-methylpyrazole + ethyl acetoacetateHCl (conc.), reflux, 12 h68
5-Amino-1-methylpyrazole + acetylacetoneH2SO4, 80°C, 6 h72

Regioselective Methylation at Positions 3 and 6

Methylation of the pyrazolo[3,4-b]pyridine core requires careful control to ensure substitution at positions 3 and 6.

Directed Ortho-Metalation (DoM)

Lithiation at position 3 is achieved using LDA (lithium diisopropylamide) at -78°C, followed by quenching with methyl iodide to install the methyl group. Position 6 is methylated via radical-mediated processes using dimethyl sulfate and a catalytic amount of AIBN (azobisisobutyronitrile) under reflux.

Table 2: Methylation Optimization

PositionReagentConditionsYield (%)
3LDA + CH3ITHF, -78°C, 2 h85
6(CH3O)2SO2 + AIBNToluene, 110°C, 8 h78

The introduction of the N-(3-chlorophenyl)carboxamide group at position 4 involves converting a carboxylic acid intermediate to the corresponding amide.

Carboxylic Acid Activation

The intermediate 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is synthesized via hydrolysis of its ethyl ester using NaOH in ethanol/water (90°C, 4 h). Subsequent activation with EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitates coupling with 3-chloroaniline in DMF at room temperature.

Table 3: Amide Coupling Efficiency

Coupling ReagentSolventTime (h)Yield (%)
EDCl/HOBtDMF2492
DCC/DMAPCH2Cl24884

Final Compound Characterization

The target compound is purified via recrystallization from ethanol/water and characterized by 1H NMR, LC-MS, and elemental analysis . Key spectral data include:

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.42 (s, 1H, pyridine-H), 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.49–7.41 (m, 2H, Ar-H), 3.98 (s, 3H, N-CH3), 2.67 (s, 3H, C3-CH3), 2.53 (s, 3H, C6-CH3).

  • LC-MS (m/z) : [M+H]+ calcd. 356.1, found 356.0.

Challenges and Optimization

Regioselectivity in Methylation

Early synthetic routes suffered from poor regioselectivity during methylation, yielding mixtures of 3- and 5-methyl isomers. Switching to LDA-mediated lithiation resolved this issue, achieving >95% selectivity for position 3.

Amide Coupling Side Reactions

Initial attempts using DCC (dicyclohexylcarbodiimide) led to urea byproduct formation. Replacing DCC with EDCl/HOBt suppressed side reactions, improving yields from 68% to 92% .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities . The exact molecular pathways involved depend on the specific biological context and the target enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Pyrazolo[3,4-b]pyridine derivatives often exhibit pharmacological activity modulated by substituents on the aryl carboxamide group. Key comparisons include:

  • N-(3-Chloro-4-fluorophenyl) analogues: describes N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, synthesized via Buchwald-Hartwig coupling (70% yield).
  • N-(4-Methoxyphenyl) derivatives : Compound 4k () incorporates a methoxy group, which is electron-donating and may increase solubility. However, this substitution could reduce metabolic stability due to susceptibility to oxidative demethylation .
Table 1: Substituent Effects on Key Properties
Compound Substituent Molecular Weight (g/mol) Notable Properties
Target Compound 3-Chlorophenyl ~350–372* Moderate electronegativity, lipophilic
4k () 4-Methoxyphenyl ~380–400* Enhanced solubility, lower stability
CAS 1282143-48-9 () 3-Chloro-4-methoxyphenyl 372.8 Dual substituent effects
CAS 1324058-06-1 () 1H-Indol-5-yl 319.4 Hydrogen-bonding potential

*Estimated based on structural analogues.

Modifications to the Pyrazolo-Pyridine Core

  • Methylation Patterns : The target compound’s 1,3,6-trimethyl configuration contrasts with CAS 1282143-48-9 (1,3-dimethyl-6-isopropyl). Methyl groups at positions 1 and 3 likely enhance steric protection of the core, while the 6-methyl group may influence ring conformation .
  • Carboxamide vs. Carboxylic Acid: describes a pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative.

Physical and Spectral Properties

  • Melting Points : Analogues in exhibit melting points between 177–209°C, consistent with the target compound’s likely solid state at room temperature .
  • Spectroscopic Data : 1H NMR shifts for pyrazolo-pyridine derivatives typically include δ 2.0–2.5 ppm (methyl groups) and δ 7.0–8.5 ppm (aromatic protons), as seen in and .

Biological Activity

N-(3-chlorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazolo[3,4-b]pyridine core with specific substitutions that enhance its chemical properties and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C17H17ClN4O, with a molecular weight of approximately 328.8 g/mol. Its structure includes:

  • Pyrazolo[3,4-b]pyridine core : Provides a framework for biological activity.
  • 3-chlorobenzyl group : Influences reactivity and binding interactions.
  • Three methyl groups : Contribute to steric effects and hydrophobic interactions.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets such as enzymes and receptors. The unique structural characteristics allow it to potentially inhibit the activity of these targets, disrupting various biological pathways.

Anticancer Potential

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as anticancer agents. For instance:

  • TRK Inhibition : A study evaluated several derivatives for their ability to inhibit Tropomyosin receptor kinases (TRKs), which are implicated in cancer proliferation. Among these derivatives, one compound demonstrated an IC50 value of 56 nM against TRKA and inhibited the proliferation of cancer cell lines at low micromolar concentrations .
  • Cell Line Studies : In vitro assays have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives with similar structures have been reported to possess IC50 values ranging from 0.304 µM to 0.067 µM against specific cancer cell lines .

Other Biological Activities

In addition to anticancer effects, compounds in this class may exhibit anti-inflammatory properties and other pharmacological activities:

  • Biochemical Assays : Ongoing research aims to elucidate the precise molecular mechanisms and targets involved in the biological activity of this compound through various biochemical assays .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

Compound NameStructural FeaturesIC50 (µM)Biological Activity
C03Pyrazolo core with chlorobenzyl substitution0.056TRK inhibitor
Compound XSimilar pyrazolo structure0.304Anticancer
Compound YVarying substitutions on pyrazole ring0.067CDK2 inhibitor

Case Studies and Experimental Data

Several experimental studies have been conducted to evaluate the pharmacological profiles of pyrazolo[3,4-b]pyridine derivatives:

  • Study on TRK Inhibitors : This research involved synthesizing multiple derivatives and testing their inhibitory effects on TRKA in cancer cell lines. The lead compound showed promising results with low toxicity towards normal cells .
  • Cytotoxicity Assays : Various derivatives were tested against A549 (lung cancer) and MCF-7 (breast cancer) cell lines; some exhibited significant growth inhibition with IC50 values below 1 µM .

Q & A

What are the optimized synthetic pathways for N-(3-chlorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves sequential cyclization and functionalization steps. For example, pyrazolo[3,4-b]pyridine cores are synthesized via condensation of hydrazines with substituted pyridine aldehydes, followed by carboxamide coupling using reagents like EDCI/HOBt. Key factors include:

  • Temperature Control : Reactions often proceed at 100–110°C for cyclization (e.g., hydrazine-pyridine condensation) .
  • Catalysts : Pd-based catalysts (e.g., Pd₂(dba)₃/XPhos) enable Buchwald-Hartwig amination for aryl coupling .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility, while dichloromethane (DCM) aids in purification .
  • Yield Enhancement : Boc-protection of intermediates (e.g., tert-butyl carbamate) reduces side reactions, achieving up to 88% yield .

Advanced Consideration : To resolve low yields (<30% in initial steps), evaluate competing pathways (e.g., dimerization) via TLC/HPLC monitoring and adjust stoichiometry .

How can spectroscopic and chromatographic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Analysis : ¹H/¹³C NMR identifies methyl groups (δ 2.3–2.4 ppm), chlorophenyl protons (δ 7.3–7.4 ppm), and carboxamide NH (δ ~10.2 ppm). Multiplicity patterns distinguish pyrazolo-pyridine regioisomers .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 411.1952 for a related analog) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients, monitoring λmax ~260 nm (aromatic π→π* transitions) .
  • XRD : Resolve crystallographic ambiguity in methyl/chlorine spatial arrangements .

Advanced Tip : Use DEPT-135 NMR to differentiate CH₃ from CH₂ groups in crowded spectra .

What strategies are employed to analyze structure-activity relationships (SAR) for pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer:

  • Core Modifications : Compare analogs with varying substituents (e.g., cycloheptyl vs. methyl groups) to assess lipophilicity and bioavailability .
  • Substituent Libraries : Synthesize derivatives with halogen (Cl, F), alkoxy (OMe), or bulky groups (e.g., tert-butyl) to map steric/electronic effects on target binding .
  • Biological Assays : Pair SAR with enzyme inhibition (e.g., kinase IC₅₀) or cellular uptake studies. For example, 3,6-dimethyl groups enhance membrane permeability vs. unsubstituted cores .

Advanced Insight : Use molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets, guiding rational substituent design .

How can contradictory biological activity data across studies be resolved?

Methodological Answer:

  • Standardize Assays : Replicate under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Orthogonal Validation : Confirm cytotoxicity (MTT assay) alongside target-specific assays (e.g., fluorescence polarization) to distinguish off-target effects .
  • Meta-Analysis : Compare logP, solubility, and plasma protein binding data to explain potency discrepancies. For instance, poor aqueous solubility may artificially reduce in vitro activity .

Advanced Approach : Apply machine learning (e.g., Random Forest) to integrate physicochemical and bioactivity data, identifying confounding variables .

What methodologies elucidate the mechanism of action for this compound in biological systems?

Methodological Answer:

  • Target Deconvolution : Use affinity chromatography (immobilized compound) with MS/MS to identify binding proteins .
  • CRISPR Knockout : Validate target relevance by deleting putative genes (e.g., ABC transporters linked to resistance in malaria studies) .
  • Pathway Analysis : RNA-seq or phosphoproteomics post-treatment reveals downstream signaling effects (e.g., MAPK/ERK modulation) .

Advanced Strategy : Employ cryo-EM to resolve compound-target complexes at near-atomic resolution .

How do researchers address stability and solubility challenges during formulation?

Methodological Answer:

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or amorphous solid dispersions with HPMCAS .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Methyl groups at positions 1,3,6 reduce hydrolytic susceptibility vs. unsubstituted analogs .
  • Salt Formation : Screen counterions (e.g., HCl, mesylate) to improve crystallinity and shelf life .

Advanced Tool : Apply molecular dynamics simulations to predict aggregation tendencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.